molecular formula C22H21N3O3 B2694311 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide CAS No. 880796-47-4

2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B2694311
CAS No.: 880796-47-4
M. Wt: 375.428
InChI Key: MWDWNYZUWAILSC-HANPTPSWSA-N
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Description

The compound “2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide” is an amide . Amides are a type of organic compound that contain a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

Amides can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives .


Molecular Structure Analysis

The molecular structure of this compound would include an amide group, a phenyl group, and a tolyl group . The tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 3-position .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions . Under acidic conditions, an amide can be heated with a dilute acid to form a carboxylic acid and ammonium ions . Under alkaline conditions, an amide can be heated with sodium hydroxide solution to give off ammonia gas and leave a solution containing a carboxylate .

Scientific Research Applications

Structural Characterization and Synthesis

Structural Characterization and Molecular Stability

Studies have elucidated the molecular structure and stability of similar compounds through crystallography and NMR studies. For instance, the crystalline structure of a related compound demonstrated the planarity of the imidazolidine-2,4-dione system and the specific dihedral angles formed with adjacent phenyl and acetamide groups, highlighting intermolecular interactions such as C-H⋯O and N-H⋯O bonds that contribute to molecular stability (Sethusankar et al., 2002).

Synthesis of Related Compounds

The facile synthesis of novel thiazolidinedione derivatives has been explored, showcasing methods to enhance yields and reaction rates through microwave irradiation, with applications in hypoglycemic activity studies (Nikalje et al., 2012). Another study reports the synthesis of 2,4-dioxothiazolidin-5-ylidene derivatives, accomplished in good yields using mild conditions, demonstrating significant hypoglycemic activity (Nikaljea et al., 2012).

Potential Therapeutic Applications

Antimicrobial and Genotoxic Properties

Research on benzoimidazole derivatives, including compounds with structural similarities to the queried chemical, showed antimicrobial and genotoxic activities. These findings suggest the potential of such compounds in developing new antimicrobial agents with specific genotoxic characteristics (Benvenuti et al., 1997).

Hypoglycemic and Hypolipidemic Activities

Several studies have synthesized and evaluated derivatives for hypoglycemic and hypolipidemic activities, demonstrating promising results in animal models. This suggests potential applications in managing conditions like diabetes and hyperlipidemia (Mehendale-Munj et al., 2011).

Antibacterial and Antifungal Properties

New thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing potential as antibacterial and antifungal agents. This indicates the role of such compounds in addressing resistant microbial strains (Baviskar et al., 2013).

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-7-6-10-18(12-15)23-20(26)14-25-21(27)19(24-22(25)28)13-16(2)11-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,26)(H,24,28)/b16-11+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDWNYZUWAILSC-HANPTPSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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